D-组氨酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-histidine methyl ester is the methyl ester of histidine . It is an irreversible histidine decarboxylase inhibitor . Histidine decarboxylase is an enzyme that catalyzes the decarboxylation of histidine, a reaction that is involved in the synthesis of histamine .

Synthesis Analysis

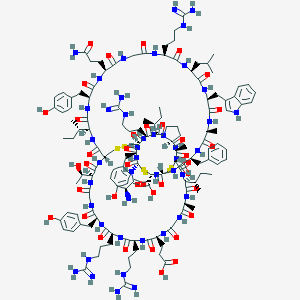

The synthesis of D-histidine methyl ester involves the use of bidentate Schiff base ligands based on histidine methyl ester and their Cu (II) and Zn(II) complexes . The stoichiometric ratios and physicochemical properties of these complexes were determined using elemental analyses, infrared, mass spectrometry, 1H and 13C NMR, UV–visible spectra, and molar conductivity .Molecular Structure Analysis

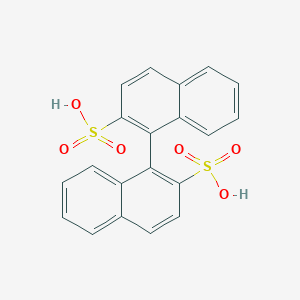

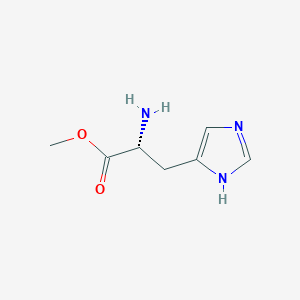

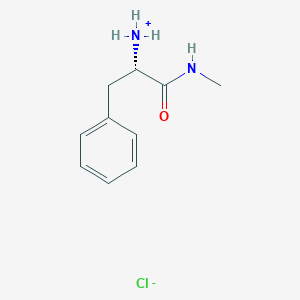

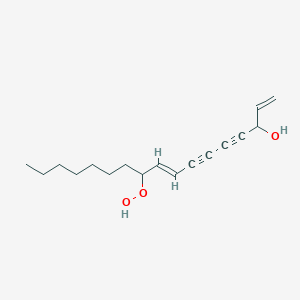

The molecular structure of D-histidine methyl ester is C7H11N3O2 . It has a molecular weight of 169.18 g/mol . The InChIKey of D-histidine methyl ester is BXRMEWOQUXOLDH-ZCFIWIBFSA-N .Chemical Reactions Analysis

Histidine methylation is a post-translational modification that has been gaining attention due to its role in physiological and cellular processes . It is widespread across cells and tissues and functionally regulates key cellular processes such as cytoskeletal dynamics and protein translation .Physical And Chemical Properties Analysis

D-histidine methyl ester has a predicted boiling point of 347.2±27.0 °C and a predicted density of 1.24±0.1 g/cm3 . Its pKa is predicted to be 6.62±0.10 .科学研究应用

Chemical Synthesis

“D-histidine methyl ester” is used in the chemical synthesis of various compounds. For instance, it is used to prepare optically pure L-(+)-ergothioneine .

Protein Engineering

In protein engineering, “D-histidine methyl ester” can be used in the design of artificial enzymes. For example, it has been used in the design of a catalytically efficient artificial protease-esterase PluriZyme .

Cascade Reactions

“D-histidine methyl ester” can be used in one-pot cascade reactions. These are chemical processes that allow the synthesis of complex products from relatively simple reaction conditions .

Synthesis of Amino Acid Esters

“D-histidine methyl ester” can be used in the synthesis of amino acid esters from dipeptides .

Spectral Studies

Spectral studies of “D-histidine methyl ester” can provide insights into the electronic structure of the band gap of the compound .

Material Characterization

“D-histidine methyl ester” can be used in material characterization studies. The presence of oxygen, nitrogen, carbon, and chlorine in the right proportion confirms the formation of the LHHCL and LHMDHCL crystals .

作用机制

Target of Action

D-Histidine methyl ester (HME) primarily targets Histidine Decarboxylase (HDC) . HDC is an enzyme that catalyzes the decarboxylation of histidine, an essential amino acid, to produce histamine . Histamine plays a crucial role in various physiological processes, including neurotransmission, immune response, and regulation of gastric acid secretion .

Mode of Action

HME acts as an irreversible inhibitor of HDC . It binds to HDC and inhibits its activity, thereby preventing the conversion of histidine to histamine . This interaction results in a decrease in histamine levels, which can affect various histamine-mediated physiological processes .

Biochemical Pathways

The primary biochemical pathway affected by HME is the histamine synthesis pathway . By inhibiting HDC, HME disrupts the conversion of histidine to histamine, leading to a decrease in histamine levels . Histamine is involved in various physiological processes, including IgE/mast cell-mediated anaphylaxis, neurotransmission, and gastric acid secretion . Therefore, the inhibition of HDC by HME can have downstream effects on these processes.

Result of Action

The primary molecular effect of HME’s action is the inhibition of HDC , leading to a decrease in histamine levels . This can have various cellular effects, depending on the physiological process in which histamine is involved. For example, in the context of an allergic reaction, a decrease in histamine levels can lead to a reduction in the severity of the reaction .

安全和危害

When handling D-histidine methyl ester, it is recommended to wear personal protective equipment and ensure adequate ventilation . It should not come into contact with skin, eyes, or clothing, and ingestion and inhalation should be avoided . In case of skin contact, wash off immediately with plenty of water . If in eyes, rinse cautiously with water for several minutes .

属性

IUPAC Name |

methyl (2R)-2-amino-3-(1H-imidazol-5-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2,8H2,1H3,(H,9,10)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRMEWOQUXOLDH-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CN=CN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-histidine methyl ester | |

Q & A

Q1: What role does the chirality of D-histidine methyl ester play in the formation of serylhistidine dipeptides?

A: The research paper "Stereo-effect of the Peptide Formation Reaction by N-(O,O-Diisopropyl) Phosphoryl Serine" [] investigates the reaction between N-phosphoryl serine and histidine or histidine methyl ester, including their respective D and L enantiomers. The study found that while serylhistidine dipeptides were formed in all reaction combinations, the reactions utilizing L-serine and L-histidine (or its methyl ester) or D-serine and D-histidine (or its methyl ester) produced approximately four times more dipeptide product compared to reactions using enantiomeric pairs (L and D).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B169803.png)

![1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B169812.png)

![4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B169815.png)